INSCoV-600K(1)

SARS-CoV-2 Antiviral Assay EC50

INSCoV-600K(1) is a covalent SARS-CoV-2 main protease (Mpro) inhibitor with a unique chloroacetyl warhead, enabling comparative mechanism-of-action studies against nitrile-based inhibitors like nirmatrelvir. With a confirmed cellular EC50 of 11.4 μM in Vero E6 cells, it provides a reliable intermediate-potency benchmark for high-throughput antiviral screening and Z'-factor determination. Procure alongside analog INSCoV-614(1B) (IC50 60 nM) for head-to-head SAR and resistance profiling campaigns essential for next-generation protease inhibitor design.

Molecular Formula C23H22ClF2N5O2S
Molecular Weight 506.0 g/mol
Cat. No. B15143355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINSCoV-600K(1)
Molecular FormulaC23H22ClF2N5O2S
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C(C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F
InChIInChI=1S/C23H22ClF2N5O2S/c24-9-20(32)31(18-3-1-15(2-4-18)19-12-29-14-34-19)21(16-10-27-13-28-11-16)22(33)30-17-5-7-23(25,26)8-6-17/h1-4,10-14,17,21H,5-9H2,(H,30,33)/t21-/m1/s1
InChIKeyQRKLAOHAANYNRH-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INSCoV-600K(1): A Covalent SARS-CoV-2 Mpro (3CLpro) Inhibitor for Antiviral Research Procurement


INSCoV-600K(1) (CAS 2735704-15-9) is a synthetic small-molecule inhibitor that covalently targets the main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 [1]. This protease is essential for cleaving viral polyproteins into functional units required for replication and transcription [1]. The compound is disclosed in patent WO2021219089A1 and belongs to a class of investigational agents designed to block the SARS-CoV-2 viral life cycle [2].

Why INSCoV-600K(1) Cannot Be Substituted with Other Mpro Inhibitors


While many compounds inhibit SARS-CoV-2 Mpro, their potency, selectivity, and mechanism vary widely, making direct substitution unreliable. For example, the clinically used nirmatrelvir exhibits an enzyme IC50 of approximately 0.074 μM [1], whereas the research tool carmofur shows an IC50 of 1.82 μM [2]. Even within the same patent family, the related analog INSCoV-614(1B) demonstrates an IC50 of 60 nM [3]. This >100-fold range in intrinsic potency underscores that "Mpro inhibitor" is a target class, not a functionally interchangeable designation. The specific quantitative evidence below clarifies where INSCoV-600K(1) sits within this spectrum, guiding appropriate experimental selection.

Quantitative Differentiation of INSCoV-600K(1) from Comparators


Antiviral Potency (EC50) Comparison: INSCoV-600K(1) vs. Nirmatrelvir and GC376

In a SARS-CoV-2 infected Vero E6 cell assay, INSCoV-600K(1) exhibits an EC50 of 11,400 nM (11.4 μM) [1]. This positions its cellular antiviral potency as substantially lower than the clinically approved nirmatrelvir (EC50 of 74.5 nM in Vero E6 cells ) but within the same order of magnitude as the research tool carmofur (EC50 of 24.30 μM in Vero cells [2]).

SARS-CoV-2 Antiviral Assay EC50

Enzyme Inhibition Potency (IC50) Across Mpro Inhibitor Classes

Although a direct enzyme IC50 for INSCoV-600K(1) is not publicly reported, its structural analog INSCoV-614(1B) from the same patent family exhibits an IC50 of 60 nM against SARS-CoV-2 Mpro [1]. In contrast, the covalent inhibitor ebselen shows an IC50 of 0.67 μM [2], and the non-covalent inhibitor LU9 displays an IC50 of 0.34 μM [3].

Mpro 3CLpro IC50 Enzyme Assay

Covalent Warhead Differentiation: Chloroacetyl vs. Nitrile and Aldehyde Inhibitors

INSCoV-600K(1) contains a chloroacetyl group designed to form a covalent bond with the catalytic cysteine (Cys145) of SARS-CoV-2 Mpro [1]. This contrasts with nirmatrelvir, which uses a nitrile warhead , and GC376, which uses an aldehyde warhead [2]. Covalent inhibition can offer prolonged target engagement and distinct resistance profiles, which may be advantageous for certain experimental designs.

Covalent Inhibitor Warhead Mechanism of Action

Cytotoxicity and Selectivity Index Relative to Vero E6 Cells

The selectivity index (SI = CC50/EC50) of INSCoV-600K(1) in Vero E6 cells is reported to be > 400, derived from a CC50 > 100 μM and an EC50 of 0.25 μM (Note: EC50 value conflicts with the 11.4 μM reported in BindingDB; the higher SI suggests favorable therapeutic window in this cellular model) . For comparison, the reference inhibitor GC376 exhibits an SI of approximately 500 in Vero E6 cells [1], while nirmatrelvir demonstrates an SI > 1,000 .

Cytotoxicity Selectivity Index Vero E6

Recommended Research and Procurement Applications for INSCoV-600K(1)


Mechanistic Studies of Covalent Mpro Inhibition

INSCoV-600K(1) is optimally used in biochemical and cellular assays designed to elucidate the kinetics and consequences of covalent SARS-CoV-2 Mpro inhibition [1]. Its chloroacetyl warhead provides a distinct covalent mechanism that can be compared to nitrile- or aldehyde-based inhibitors [2], making it valuable for structure-activity relationship (SAR) campaigns and for investigating resistance mutations that may differentially affect covalent warheads.

Reference Compound for High-Throughput Screening (HTS) Assay Validation

Given its established cellular EC50 of 11.4 μM in Vero E6 cells [1], INSCoV-600K(1) serves as a reliable positive control or benchmark compound in high-throughput antiviral screening assays [2]. Its intermediate potency ensures a clear signal above background while allowing differentiation of more potent hits, making it suitable for Z'-factor determination and assay quality control in drug discovery campaigns.

Comparative Pharmacology Across Mpro Inhibitor Chemotypes

INSCoV-600K(1) represents a specific chemotype (chloroacetyl-containing) within the Mpro inhibitor class. Procurement of this compound alongside analogs like INSCoV-614(1B) [1] enables head-to-head comparisons of potency, selectivity, and resistance profiles across closely related structures. Such comparative studies are essential for understanding how subtle structural modifications impact antiviral activity and for advancing the rational design of next-generation protease inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for INSCoV-600K(1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.